molecular formula C16H18N6 B3003965 N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2198024-17-6

N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B3003965
CAS No.: 2198024-17-6
M. Wt: 294.362
InChI Key: RTCACXKOFCKOPL-UHFFFAOYSA-N
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Description

The compound N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heterocycle with a triazole ring fused to a pyridazine ring. The azetidine (a 4-membered saturated nitrogen-containing ring) at position 6 of the triazolopyridazine scaffold is substituted with N-benzyl and N-methyl groups. This structure confers unique steric, electronic, and pharmacokinetic properties compared to larger cyclic amines (e.g., piperidine) or linear substituents. The compound’s design likely targets modulation of protein-protein interactions, such as bromodomain inhibition, given the prevalence of triazolopyridazine derivatives in epigenetic drug discovery .

Properties

IUPAC Name

N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-20(9-13-5-3-2-4-6-13)14-10-21(11-14)16-8-7-15-18-17-12-22(15)19-16/h2-8,12,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCACXKOFCKOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine typically involves the formation of the triazole and pyridazine rings followed by their fusion with an azetidine moiety. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method demonstrates good functional group tolerance and yields the target compound efficiently.

Industrial Production Methods

Industrial production of this compound may leverage scalable microwave-assisted synthesis techniques to ensure high yields and purity. The use of microwave irradiation not only reduces reaction times but also minimizes the need for hazardous reagents, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols

Scientific Research Applications

N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings allow the compound to form hydrogen bonds and other interactions with target receptors, influencing their activity. This compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazolopyridazine Core

Key Compounds

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 7, )

  • Substituents : Indole-ethyl chain at position 6; 3-methyl group on triazolo ring.
  • Properties : The indole moiety enhances π-π stacking with hydrophobic protein pockets, while the ethyl linker increases flexibility. This contrasts with the rigid azetidine in the target compound, which may restrict conformational freedom but improve binding specificity .

6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 9, ) Substituents: Pyridyl-ethylamine at position 8; 6-methyl group. However, the linear ethylamine chain lacks the constrained geometry of the azetidine, possibly reducing target affinity .

N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 18, )

  • Substituents : 4-Methoxybenzyl at position 8; 6-methyl group.
  • Properties : The methoxy group enhances electron-donating effects, which may stabilize aromatic interactions. The benzyl group is structurally similar to the target compound but lacks the azetidine’s ring strain, affecting metabolic stability .
Structural Implications
  • Azetidine vs.
  • Benzyl vs. Heteroaromatic Substituents : The N-benzyl group in the target compound provides lipophilicity, aiding membrane permeability, whereas indole or pyridyl substituents (e.g., compound 7) may enhance target engagement through hydrogen bonding .
Antiproliferative Agents ()

Compounds like N-Benzyl-2,4-dimethyl-2-(((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)methyl)-3,4-dihydro-2H-1,4-benzoxazin-7-amine (13a) exhibit antiproliferative activity via benzoxazine-linked triazolopyridazines. The target compound’s azetidine may reduce metabolic degradation compared to the ether-linked benzoxazine in 13a, which is susceptible to oxidative cleavage .

Bromodomain Inhibitors ()

Triazolopyridazines such as 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (24) inhibit BRD4 bromodomains. The target compound’s azetidine could improve binding to the acetyl-lysine recognition site due to its compact size, though this requires crystallographic validation .

Physicochemical Properties

Compound Name Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound ~353.4* ~2.5† 1 ~50
N-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)glycine (Y700-0761, ) 193.16 -1.28 2 72.8
6-Methyl-N-(4-chlorophenethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () ~318.8* ~3.0† 1 ~45

*Calculated based on molecular formula.
†Estimated using analogous structures.

  • Solubility : The glycine-substituted Y700-0761 (logP = -1.28) exhibits higher aqueous solubility than the target compound (estimated logP ~2.5), highlighting the trade-off between lipophilicity and bioavailability .
  • Metabolic Stability : The azetidine’s ring strain may increase susceptibility to CYP450 oxidation compared to saturated piperidine derivatives .

Biological Activity

N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine (CAS Number: 2198024-17-6) is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole ring with a pyridazine moiety and an azetidine structure, making it a promising candidate for drug development.

PropertyValue
Molecular FormulaC₁₆H₁₈N₆
Molecular Weight294.35 g/mol
CAS Number2198024-17-6

Synthesis

The synthesis of this compound typically involves the formation of the triazole and pyridazine rings followed by their fusion with an azetidine moiety. One common method utilizes enaminonitriles and benzohydrazides under microwave irradiation, which enhances yield and purity while minimizing hazardous reagents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole and pyridazine rings facilitate the formation of hydrogen bonds and other interactions with target receptors, potentially modulating enzyme activities involved in various biological processes. This compound has been investigated for its role as an enzyme inhibitor, particularly in relation to pathways associated with metabolic disorders and inflammatory responses .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains in vitro, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have revealed promising results in reducing inflammation markers in animal models.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibitory effects at low concentrations, suggesting that modifications to the molecular structure could enhance efficacy against resistant strains .

Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. The treatment resulted in a marked reduction in paw edema and other inflammatory markers compared to control groups. This study highlights the potential for developing new anti-inflammatory drugs based on this compound's scaffold .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the azetidine ring and substitutions on the triazole or pyridazine moieties can significantly influence biological activity. For instance:

ModificationEffect on Activity
Alkyl substitutionIncreased potency against bacteria
Aromatic ring additionEnhanced anticancer properties

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